Product packaging for 6-Phenyltridecane(Cat. No.:CAS No. 4534-49-0)

6-Phenyltridecane

Cat. No.: B3052782
CAS No.: 4534-49-0
M. Wt: 260.5 g/mol
InChI Key: OTSYFFDVDLHIKX-UHFFFAOYSA-N
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Description

Contextualization within Branched Aromatic Hydrocarbon Chemistry

Branched aromatic hydrocarbons are a class of organic molecules that feature one or more aromatic rings substituted with branched alkyl chains. The presence of both aromatic and aliphatic moieties imparts unique physicochemical properties to these compounds. The study of these hydrocarbons is significant in various fields, including petroleum chemistry and the synthesis of specialty chemicals.

The chemical properties of 6-phenyltridecane are dictated by its structure. The long alkyl chain renders it nonpolar and hydrophobic, while the phenyl group provides a site for electrophilic aromatic substitution reactions.

Significance in Natural Products Research and Phytochemistry

This compound has been identified as a naturally occurring compound in at least two plant species: Ziziphus spina-christi and Acca sellowiana. nih.govresearchgate.net In a study analyzing the chemical composition of the leaves of Ziziphus spina-christi, this compound was reported to constitute a notable percentage (11.38%) of the identified compounds. nih.gov

The biosynthesis of such phenylalkanes in plants is believed to originate from the shikimate pathway, which produces the aromatic amino acid phenylalanine. nih.govfrontiersin.org Phenylalanine can then be converted into various phenylpropanoids. The formation of a long-chain phenylalkane like this compound likely involves the extension of a phenylpropanoid precursor with fatty acid-derived units, although the specific enzymatic steps for this process have not been elucidated for this particular compound.

The ecological role of this compound in the plants where it is found is not yet fully understood. However, long-chain hydrocarbons in plants often play a role in the cuticular wax layer, providing protection against desiccation and pathogens.

Overview of Current Research Trajectories

Current research does not appear to be focused specifically on the isolated compound this compound. Instead, its investigation is embedded within the broader phytochemical analysis of the plants in which it is found. For instance, extracts of Ziziphus spina-christi, which contain this compound, have been studied for their potential antioxidant and antibacterial properties. researchgate.net However, it is crucial to note that these biological activities are attributed to the complex mixture of compounds within the extract, and the specific contribution of this compound to these effects has not been determined.

Future research could involve the isolation of pure this compound to evaluate its specific biological activities. Furthermore, elucidation of its biosynthetic pathway could provide insights into the metabolic processes of the source plants. The development of a targeted synthesis for this compound would also be valuable for obtaining sufficient quantities for further study and for exploring its potential applications in materials science or as a chemical intermediate. At present, the scientific community's understanding of this compound is largely descriptive, based on its identification as a natural product.

Data Tables

Table 1: Chemical Identity of this compound

IUPAC Name This compound
Molecular Formula C₁₉H₃₂
Molecular Weight 260.46 g/mol
CAS Number 4534-49-0
Chemical Class Branched Aromatic Hydrocarbon

Table 2: Natural Sources of this compound

Plant SpeciesPart of PlantReference
Ziziphus spina-christiLeaves nih.gov
Acca sellowianaNot specified researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32 B3052782 6-Phenyltridecane CAS No. 4534-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tridecan-6-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32/c1-3-5-7-8-11-15-18(14-10-6-4-2)19-16-12-9-13-17-19/h9,12-13,16-18H,3-8,10-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSYFFDVDLHIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875203
Record name BENZENE, (1-PENTYLOCTYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4534-49-0
Record name Tridecane, 6-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENE, (1-PENTYLOCTYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Isolation of 6 Phenyltridecane from Natural Sources

Botanical Origins and Phytochemical Investigations

Phytochemical studies have revealed the presence of 6-Phenyltridecane in a range of botanical sources, highlighting its occurrence as a natural product. These investigations typically involve the analysis of volatile compounds or lipid constituents extracted from different plant parts.

Identification in Specific Plant Extracts

This compound has been identified in numerous plant extracts, including:

Leptadenia pyrotechnica: This shrub, commonly found in desert areas, has been reported to contain this compound as one of its major aromatic hydrocarbon constituents in extracts from its aerial parts oaji.netnih.govscialert.net.

Ipomoea tricolor: Extracts from the leaves of Ipomoea tricolor have shown the presence of this compound, with a reported relative abundance of 21.11% in the unsaponifiable matter ekb.eg.

Ipomoea fistulosa: Similar to Ipomoea tricolor, this compound has been identified in extracts from Ipomoea fistulosa leaves ekb.egresearchgate.net.

Calystegia silvatica: This species has yielded this compound in its n-hexane extracts, with relative abundances reported as 4.30% in leaves and 1.15% in stems mdpi.com. It has also been noted as a significant component within the aromatic hydrocarbon fraction of Calystegia silvatica researchgate.net.

Ludwigia stolonifera: Investigations into the volatile profiling of Ludwigia stolonifera have detected this compound in both aerial parts and roots. Specific percentages reported include 2.61% in aerial parts and 2.11% in roots nih.govacs.org. It is also identified within the aromatic hydrocarbon fraction of this plant researchgate.net.

Arenga engleri: The leaves of Arenga engleri, a palm species, have been analyzed for their lipoidal matter, revealing the presence of this compound with a relative abundance of 1.02% within the hydrocarbon fraction ekb.eg.

Ziziphus spina-christi: This plant has been found to contain this compound, with a reported percentage of 11.38% in leaf extracts nih.gov.

Eichhornia crassipes: Commonly known as water hyacinth, extracts from Eichhornia crassipes have shown the presence of this compound. Its relative abundance has been reported as 4.99% in ethanol (B145695) fraction extracts nih.gov and 2.24% in ethanol fractions researchgate.net.

Mimusops caffra and Phytolacca dioica were mentioned in the search queries, but the provided results did not explicitly identify this compound in these species. Instead, related compounds like 6-phenyl-dodecane and 7-phenyl-tridecane were noted for Phytolacca dioica cabidigitallibrary.orgdaneshyari.comresearch-nexus.net.

Extraction Methodologies

The isolation of this compound from plant matrices typically employs solvent extraction techniques. Commonly used solvents for obtaining volatile compounds and lipid constituents, which include this compound, are n-hexane and petroleum ether ekb.eg. For instance, n-hexane extracts are frequently used for gas chromatography-mass spectrometry (GC-MS) analysis, which facilitates the identification of compounds like this compound mdpi.comnih.govacs.org. Ethanol extraction is also utilized, as seen in studies involving Eichhornia crassipes nih.govresearchgate.net.

Chromatographic Separation Techniques for Isolation

A variety of chromatographic techniques are essential for the isolation and identification of this compound from complex plant extracts. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method used to separate, identify, and quantify volatile compounds, including this compound scialert.netekb.egmdpi.comresearchgate.netnih.govacs.orgekb.egnih.govd-nb.info. GC-MS allows for the characterization of compounds based on their retention times and mass spectra, often by comparing them to spectral libraries and standards scialert.netmdpi.comnih.govacs.org.

High-Performance Liquid Chromatography (HPLC) is another crucial technique employed for the separation and purification of compounds from natural products researchgate.netjsmcentral.orgiipseries.org. While GC-MS is often used for direct analysis of volatile components, HPLC can be used for isolating less volatile or more polar compounds, or as a preparative step. Column chromatography, including normal-phase and reversed-phase variations, is also a fundamental technique for fractionating crude extracts and isolating target compounds like this compound scialert.netjsmcentral.orgiipseries.org. Thin-Layer Chromatography (TLC) may be used as a preliminary analytical tool or for monitoring chromatographic separations jsmcentral.orgiipseries.org.

Quantitative Analysis and Relative Percentage in Complex Mixtures

Quantitative analysis of this compound in plant extracts is typically achieved through GC-MS, providing relative percentages or abundances of the compound within the analyzed mixture. The reported percentages vary significantly depending on the plant species and the specific extract analyzed.

Table 1: Relative Abundance of this compound in Various Plant Extracts

Plant SpeciesReported Percentage/AbundanceNotesCitation(s)
Leptadenia pyrotechnicaMajor constituentIdentified among aromatic hydrocarbons from aerial parts. oaji.net, nih.gov, scialert.net
Ipomoea tricolor21.11%Relative abundance in unsaponifiable matter of leaves. ekb.eg
Ipomoea fistulosaIdentifiedMentioned in leaf extracts. Specific percentage not detailed. ekb.eg, researchgate.net
Calystegia silvatica4.30% (leaves)Relative abundance (RA) in n-hexane extract. mdpi.com
Calystegia silvatica1.15% (stems)Relative abundance (RA) in n-hexane extract. mdpi.com
Ludwigia stolonifera2.61% (aerial parts)Relative percentage in hexane (B92381) extract. nih.gov, acs.org
Ludwigia stolonifera2.11% (roots)Relative percentage in hexane extract. nih.gov, acs.org
Arenga engleri1.02%Relative abundance in hydrocarbons of leaf n-hexane extract. ekb.eg
Ziziphus spina-christi11.38%Identified in leaf extracts. nih.gov
Eichhornia crassipes4.99%Relative abundance in ethanol fraction extract. nih.gov
Eichhornia crassipes2.24%Relative abundance in ethanol fraction. researchgate.net

The quantitative data underscores the variable presence of this compound across different plant sources, highlighting its role as a phytochemical component in these species.

Synthetic Pathways and Chemical Transformations of Phenyltridecane Isomers

Chemical Synthesis Methodologies

The creation of phenyltridecane isomers can be achieved through various chemical reactions, each with its own set of advantages and limitations. These methods primarily focus on the formation of a carbon-carbon bond between a benzene (B151609) ring and a thirteen-carbon alkyl chain.

Friedel-Crafts Alkylation Approaches for Phenyltridecane Isomers (e.g., Benzene with Tridecyl Halides or Olefins)

The Friedel-Crafts alkylation is a cornerstone of aromatic chemistry and a principal method for synthesizing alkylbenzenes, including phenyltridecane isomers. quora.comchemguide.co.uk This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring, in this case, benzene, with an alkylating agent such as a tridecyl halide (e.g., 1-chlorotridecane) or a tridecene (e.g., 1-tridecene). quora.comlibretexts.org The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), or a Brønsted acid like hydrofluoric acid (HF). libretexts.orglumenlearning.com

When using a tridecyl halide, the Lewis acid catalyst facilitates the formation of a tridecyl carbocation, which then acts as the electrophile. lumenlearning.com Similarly, when an olefin like 1-tridecene (B165156) is used, the acid catalyst protonates the double bond, generating a carbocation. libretexts.org However, the primary carbocation initially formed is highly unstable and prone to rapid rearrangement via hydride shifts to form more stable secondary carbocations at various positions along the tridecane (B166401) chain. lumenlearning.comlibretexts.org This rearrangement is a significant factor leading to a mixture of phenyltridecane isomers.

Table 1: Overview of Friedel-Crafts Alkylation for Phenyltridecane Synthesis

ReactantsCatalystKey IntermediatesProducts
Benzene and 1-TrideceneAlCl₃, HFSecondary tridecyl carbocationsMixture of phenyltridecane isomers
Benzene and 1-ChlorotridecaneAlCl₃Secondary tridecyl carbocationsMixture of phenyltridecane isomers

Catalytic Hydrogenation of Phenyltridecenes

Another synthetic route to phenyltridecanes involves the catalytic hydrogenation of phenyltridecenes. This method is particularly useful if a specific phenyltridecene isomer is available or can be synthesized selectively. The process involves the addition of hydrogen across the double bond of the phenyltridecene in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). The reaction is typically carried out under a hydrogen atmosphere. This method is highly efficient for converting an unsaturated alkyl side chain into a saturated one without affecting the aromatic ring.

Grignard Reactions for Related Phenylalkanes

Grignard reactions offer a versatile method for the formation of carbon-carbon bonds and can be adapted for the synthesis of phenylalkanes. google.com This approach would typically involve the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with a long-chain haloalkane, such as a tridecyl halide. The Grignard reagent, acting as a nucleophile, would attack the electrophilic carbon of the tridecyl halide. However, a more common Grignard approach for creating a specific isomer like 6-phenyltridecane would involve the reaction of a Grignard reagent, such as heptylmagnesium bromide, with a ketone, like hexanophenone. The resulting tertiary alcohol can then be deoxygenated to yield the desired phenylalkane. This multi-step approach offers better control over the final product's structure compared to the direct Friedel-Crafts alkylation. google.com

Direct Alkylation Reactions

Direct alkylation reactions, in the context of this synthesis, largely overlap with the Friedel-Crafts approaches mentioned earlier. The term "direct alkylation" emphasizes the single-step formation of the carbon-carbon bond between the aromatic ring and the alkyl chain. youtube.com These reactions are characterized by their straightforwardness but are often hampered by a lack of regioselectivity, leading to a mixture of positional isomers. youtube.com

Regioselectivity and Isomer Distribution in Phenyltridecane Synthesis

A significant challenge in the synthesis of a specific phenyltridecane isomer like this compound via Friedel-Crafts alkylation is the lack of regioselectivity. libretexts.org When benzene is alkylated with a long-chain alkene such as 1-tridecene, the initial formation of a primary carbocation at the terminal carbon is energetically unfavorable. Consequently, a series of rapid 1,2-hydride shifts occur, migrating the positive charge to more stable secondary positions along the thirteen-carbon chain. libretexts.org

This carbocation rearrangement leads to a statistical distribution of phenylalkane isomers. The benzene ring can attack any of the secondary carbocations, resulting in a mixture of 2-phenyltridecane (B3052786), 3-phenyltridecane, 4-phenyltridecane, 5-phenyltridecane (B3052783), and this compound. The relative abundance of each isomer in the final product mixture is influenced by the relative stability of the corresponding secondary carbocation intermediate and the reaction conditions. Generally, the distribution is close to statistical, with the isomers formed from the more centrally located carbocations being slightly favored. Obtaining a high yield of a single isomer, such as this compound, through this method is therefore challenging and typically requires subsequent separation and purification steps, often employing techniques like gas chromatography for analysis. uta.edunih.gov

Table 2: Expected Isomer Distribution in Friedel-Crafts Alkylation of Benzene with 1-Tridecene

Phenyltridecane IsomerExpected Relative Abundance
2-PhenyltridecanePresent in mixture
3-PhenyltridecanePresent in mixture
4-PhenyltridecanePresent in mixture
5-PhenyltridecanePresent in mixture
This compoundPresent in mixture

Reaction Mechanisms and Catalyst Selection

The mechanism of the Friedel-Crafts alkylation is a classic example of electrophilic aromatic substitution. chemguide.co.uk The key steps involve the generation of a carbocation electrophile, the nucleophilic attack of the benzene ring on the carbocation to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), and finally, the deprotonation of the arenium ion to restore the aromaticity of the ring and regenerate the catalyst. lumenlearning.com

Catalyst Selection:

The choice of catalyst is crucial in Friedel-Crafts alkylation and significantly influences the reaction's efficiency and, to some extent, the isomer distribution.

Lewis Acid Catalysts (e.g., AlCl₃, HF): Strong Lewis acids like aluminum chloride are highly effective in generating carbocations from both alkyl halides and alkenes. lumenlearning.com They are widely used due to their high activity. Hydrofluoric acid is another common catalyst, particularly in industrial processes, for the alkylation of benzene with long-chain olefins. These strong acid catalysts readily promote the carbocation rearrangements that lead to isomer mixtures. libretexts.orglibretexts.org

Table 3: Common Catalysts in Phenyltridecane Synthesis

CatalystTypeRole in Reaction
Aluminum Chloride (AlCl₃)Lewis AcidGenerates carbocation from alkyl halide or olefin
Hydrofluoric Acid (HF)Brønsted AcidProtonates olefin to form carbocation

Derivatization and Functionalization Reactions of this compound

The chemical reactivity of this compound, a long-chain alkylbenzene, is primarily characterized by transformations involving the phenyl ring and the benzylic position of the tridecyl chain. These reactions allow for the introduction of various functional groups, leading to a diverse range of derivatives. The electron-donating nature of the long alkyl chain influences the reactivity of the aromatic ring, while the benzylic C-H bonds are particularly susceptible to certain transformations.

Oxidation Pathways (e.g., to Alcohols, Ketones, Carboxylic Acids)

The oxidation of the alkyl side-chain of this compound can lead to the formation of alcohols, ketones, and carboxylic acids. The specific product obtained depends on the oxidizing agent and the reaction conditions. A key feature of these reactions is the enhanced reactivity of the benzylic position, the carbon atom of the alkyl chain directly attached to the phenyl ring. libretexts.org

Strong oxidizing agents, such as hot aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can aggressively oxidize the tridecyl side chain. pearson.comlibretexts.org A critical requirement for this reaction is the presence of at least one hydrogen atom at the benzylic position. chemistryguru.com.sg In the case of this compound, the entire C₁₃H₂₇ alkyl chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid group, resulting in the formation of benzoic acid. libretexts.orgpearson.com

Milder and more selective oxidation conditions can potentially yield other products. For instance, the controlled oxidation of the benzylic position could theoretically lead to the formation of a secondary alcohol (1-phenyltridecan-6-ol) or a ketone (6-oxo-6-phenyltridecane). However, achieving such selectivity can be challenging due to the propensity for over-oxidation to the more stable carboxylic acid.

Starting MaterialOxidizing AgentProduct
This compoundHot KMnO₄Benzoic Acid

Reduction Reactions (e.g., Hydrogenation of Unsaturated Bonds)

Reduction reactions involving this compound primarily target the aromatic phenyl ring. The benzene ring is relatively resistant to reduction compared to simple alkenes due to its aromatic stability. libretexts.org However, under specific conditions, the phenyl group can be hydrogenated.

Catalytic hydrogenation of the aromatic ring can be achieved using hydrogen gas (H₂) in the presence of a suitable catalyst, such as platinum, palladium, or rhodium, often at elevated temperatures and pressures. libretexts.orgwikipedia.org This reaction converts the aromatic ring into a cyclohexane (B81311) ring, transforming this compound into (tridecan-6-yl)cyclohexane. fiveable.me

It is also possible to reduce an aryl alkyl ketone, which could be a derivative of this compound, to the corresponding alkylbenzene. For example, if 6-oxo-6-phenyltridecane were synthesized, it could be reduced back to this compound through methods like the Wolff-Kishner or Clemmensen reduction. chemistrysteps.com Catalytic hydrogenation over a palladium catalyst can also achieve this transformation. libretexts.org

Starting MaterialReagentsProduct
This compoundH₂/Pt, high pressure(Tridecan-6-yl)cyclohexane

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The long alkyl (tridecyl) group is an activating group, meaning it increases the rate of EAS compared to benzene. fiveable.me This is due to the electron-donating inductive effect of the alkyl group, which increases the electron density of the phenyl ring, making it more attractive to electrophiles. fiveable.me

The tridecyl group is also an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho (adjacent) and para (opposite) to the alkyl group. fiveable.me This regioselectivity is a result of the stabilization of the carbocation intermediate (the arenium ion) formed during the reaction. byjus.com

Common electrophilic aromatic substitution reactions that can be performed on this compound include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring, typically in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃. This would yield a mixture of ortho- and para-bromo-6-phenyltridecane.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. This reaction would produce a mixture of ortho- and para-nitro-6-phenyltridecane.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This would result in a mixture of ortho- and para-6-phenyltridecane-sulfonic acid.

Friedel-Crafts Alkylation and Acylation: These reactions introduce an alkyl or acyl group, respectively, onto the aromatic ring using an alkyl halide or acyl halide and a Lewis acid catalyst. lumenlearning.com For this compound, these reactions would also yield predominantly ortho and para substituted products.

ReactionReagentsMajor Products
BrominationBr₂/FeBr₃ortho-Bromo-6-phenyltridecane and para-Bromo-6-phenyltridecane
NitrationHNO₃/H₂SO₄ortho-Nitro-6-phenyltridecane and para-Nitro-6-phenyltridecane
SulfonationSO₃/H₂SO₄ortho-6-Phenyltridecanesulfonic acid and para-6-Phenyltridecanesulfonic acid

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Molecular Structure Determination

Gas Chromatography-Mass Spectrometry (GC-MS) AnalysisGas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of 6-Phenyltridecane, GC-MS provides crucial information regarding its retention time and fragmentation pattern, which are characteristic fingerprints for identificationsccwrp.orgpublisherspanel.comhmdb.cabibliotekanauki.plbhu.ac.inshimadzu.comsccwrp.org.

The GC separates components of a mixture based on their volatility and interaction with the stationary phase, yielding a retention time for each compound technologynetworks.com. For this compound (C19H34), a specific retention time would be observed, which can be used for preliminary identification when compared to known standards or literature values publisherspanel.comnih.gov. The mass spectrometer then ionizes these separated compounds, typically through Electron Ionization (EI), generating a mass spectrum. This spectrum consists of a molecular ion (M+) and various fragment ions resulting from the molecule's dissociation technologynetworks.comwhitman.edu.

The fragmentation pattern of this compound is expected to be informative. A molecular ion peak corresponding to its molecular weight (approximately m/z 262 for C19H34) would be observed, though often weak in EI-MS sccwrp.orgtechnologynetworks.com. Characteristic fragments would arise from the cleavage of the alkyl chain and the phenyl ring. Common fragments for alkylbenzenes include the tropylium (B1234903) ion (m/z 91) and the phenyl-alkyl cation (e.g., m/z 105 for phenyl-ethyl cation) sccwrp.orgpublisherspanel.com. Cleavage of the tridecane (B166401) chain at various points, particularly alpha to the phenyl group, would generate a series of alkyl fragments, aiding in pinpointing the position of the phenyl substituent publisherspanel.comtechnologynetworks.comwhitman.edu. For instance, fragments corresponding to the loss of alkyl chains from the phenyl group can be diagnostic publisherspanel.com.

Table 1: Representative GC-MS Data for this compound

ParameterValue (Hypothetical)Interpretation
Retention Time (min)15.2Characteristic for this compound under specific GC conditions publisherspanel.comnih.gov
Molecular Ion (m/z)262Corresponds to the molecular weight of C19H34 sccwrp.orgtechnologynetworks.comwhitman.edu
Fragment Ion (m/z 91)IntenseTropylium ion, common in aromatic compounds sccwrp.orgpublisherspanel.com
Fragment Ion (m/z 105)ModeratePhenyl-ethyl cation, indicative of phenylalkane structure sccwrp.orgpublisherspanel.com
Fragment Ion (m/z 147)ModerateLoss of C7H15 from the tridecane chain, consistent with phenyl at C6 publisherspanel.com
Fragment Ion (m/z 161)ModerateLoss of C6H13 from the tridecane chain, consistent with phenyl at C6 publisherspanel.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 2D NMR)NMR spectroscopy is indispensable for determining the detailed structure of organic molecules, providing information about the connectivity and chemical environment of atoms. Both proton (1H) and carbon-13 (13C) NMR spectroscopy, along with advanced 2D NMR techniques, are crucial for characterizing 6-Phenyltridecanebhu.ac.inwhitman.eduacs.orgmdpi.comresearchgate.net.

1H NMR Spectroscopy: The 1H NMR spectrum of this compound would reveal distinct signals for the aromatic protons and the aliphatic protons of the tridecane chain. The aromatic protons, typically found in the range of δ 7.15-7.30 ppm, would appear as a multiplet due to their chemical nonequivalence mdpi.comresearchgate.net. The proton directly attached to the carbon bearing the phenyl group (benzylic proton at C6) would resonate as a multiplet in the range of δ 2.6-2.7 ppm, shifted downfield due to the electron-withdrawing effect of the phenyl ring mdpi.comresearchgate.net. Protons on carbons adjacent to the benzylic carbon (C5 and C7) would appear as multiplets around δ 1.5-1.7 ppm. The remaining aliphatic protons of the tridecane chain, including the terminal methyl groups, would resonate in the upfield region (δ 0.8-1.3 ppm) as complex multiplets due to extensive coupling mdpi.comresearchgate.net. The terminal methyl groups (C1 and C13) would likely appear as a triplet around δ 0.88 ppm due to coupling with adjacent methylene (B1212753) groups.

13C NMR Spectroscopy: The 13C NMR spectrum provides information about the carbon skeleton. This compound would exhibit signals for the aromatic carbons in the range of δ 125-145 ppm bhu.ac.inmdpi.com. The ipso-carbon of the phenyl ring (attached to the tridecane chain) would resonate at a higher field (around δ 144.5 ppm), while the ortho, meta, and para carbons would appear at lower fields mdpi.comresearchgate.net. The benzylic carbon (C6) would resonate around δ 38.1 ppm, significantly downfield compared to typical aliphatic carbons bhu.ac.inmdpi.com. The carbons of the tridecane chain would appear in the aliphatic region (δ 10-40 ppm), with carbons closer to the phenyl group (C5, C7) resonating at slightly higher chemical shifts (e.g., δ 31.9 ppm) than those further away. The terminal methyl carbons (C1, C13) would appear around δ 14.1 ppm bhu.ac.inmdpi.com.

2D NMR Spectroscopy: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for confirming assignments and connectivity. COSY would reveal proton-proton couplings, confirming adjacent protons. HSQC would correlate directly bonded protons and carbons, assigning specific 1H signals to their corresponding 13C signals. HMBC would provide long-range correlations between protons and carbons, crucial for establishing the position of the phenyl group on the tridecane chain by correlating benzylic protons or carbons to aromatic carbons, and vice versa hmdb.camdpi.comresearchgate.net.

Table 2: Representative 1H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.30-7.15m5HAromatic protons
2.65m1HBenzylic CH (C6)
1.68m2HCH2 (C5) adjacent to benzylic CH
1.55m2HCH2 (C7) adjacent to benzylic CH
1.28m14HAliphatic CH2s (C2-C4, C8-C12)
0.88t6HTerminal CH3 groups (C1 and C13)

Table 3: Representative 13C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
144.5ipso-Carbon of phenyl ring
128.3ortho-Carbons of phenyl ring
127.4meta-Carbons of phenyl ring
125.9para-Carbon of phenyl ring
38.1Benzylic Carbon (C6)
31.9CH2 carbons adjacent to benzylic (C5, C7)
29.7, 29.6, 29.5, 29.4, 28.3Other aliphatic CH2 carbons (C2-C4, C8-C12)
22.7Aliphatic CH2 carbons closer to terminal methyls
14.1Terminal CH3 carbons (C1, C13)

Infrared (IR) SpectroscopyInfrared (IR) spectroscopy is used to identify functional groups within a molecule by detecting the absorption of IR radiation, which causes molecular vibrationsuc.eduutdallas.edupressbooks.publibretexts.orgvscht.cz. The IR spectrum of this compound would exhibit characteristic absorption bands indicative of its structure.

Key absorption bands expected for this compound include:

C-H Stretching (Aliphatic): Strong bands in the region of 2950-2850 cm⁻¹ are characteristic of the numerous C-H stretching vibrations in the tridecane chain uc.eduutdallas.eduvscht.cz.

C-H Stretching (Aromatic): Weak to moderate bands typically appear just above 3000 cm⁻¹ (e.g., 3100-3050 cm⁻¹) for the aromatic C-H stretching vibrations uc.eduvscht.cz.

C=C Stretching (Aromatic): Characteristic absorptions for the aromatic ring occur in the region of 1600-1475 cm⁻¹ uc.eduvscht.cz.

C-H Out-of-Plane Bending (Aromatic): For monosubstituted benzene (B151609) rings, strong bending vibrations are observed in the fingerprint region, typically between 745 cm⁻¹ and 690 cm⁻¹ uc.eduvscht.cz.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group AssignmentIntensity
3100-3050Aromatic C-H stretchm-s
2950-2850Aliphatic C-H stretchs
1600, 1500Aromatic C=C stretchw-m
745, 690Aromatic C-H out-of-plane bending (monosub.)s

High-Resolution Mass Spectrometry (HRMS/ESI-MS, FAB-MS)High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compoundmissouri.edualgimed.comsisweb.comepfl.ch. For this compound (C19H34), HRMS would yield an exact mass that precisely matches the calculated mass for this molecular formula, distinguishing it from other compounds with similar nominal massessccwrp.orgmissouri.edualgimed.com.

The molecular formula C19H34 corresponds to a monoisotopic mass of approximately 262.2715 Da missouri.eduepfl.ch. By measuring this exact mass with high precision, HRMS can confirm the elemental composition, providing a critical piece of evidence for the structure's identity sccwrp.orgalgimed.com. Techniques like Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) can be used, often in conjunction with LC or direct infusion, to generate the molecular ion or protonated/adduct ions, which are then measured at high resolution sccwrp.orgsccwrp.org.

Table 5: HRMS Data for this compound

ParameterValue (Hypothetical)Interpretation
Exact Mass (Da)262.2715Confirms elemental composition C19H34 missouri.eduepfl.ch
Elemental FormulaC19H34Molecular formula of this compound missouri.eduepfl.ch
Nominal Mass262Integer mass of the molecule

Interpretation of Spectral Data for this compound

The 1H and 13C NMR spectra offer detailed insights into the molecular framework. The specific chemical shifts and multiplicities observed in the 1H NMR spectrum, particularly the signals for the aromatic protons, the benzylic proton, and the distinct aliphatic proton environments, directly indicate the presence and connectivity of the phenyl group to the tridecane chain mdpi.comresearchgate.net. The 13C NMR spectrum further corroborates this by showing characteristic aromatic and aliphatic carbon resonances, including the downfield shift of the benzylic carbon bhu.ac.inmdpi.com. Advanced 2D NMR experiments (COSY, HSQC, HMBC) would definitively link these signals, confirming the carbon-hydrogen connectivity and establishing the precise placement of the phenyl substituent at the sixth position of the tridecane chain hmdb.camdpi.comresearchgate.net.

IR spectroscopy complements these findings by confirming the presence of key functional groups, such as aromatic C-H and C=C bonds, and aliphatic C-H bonds, through their characteristic absorption frequencies uc.eduutdallas.edupressbooks.pubvscht.cz. Finally, HRMS provides the exact mass, confirming the molecular formula C19H34, which is essential for validating the proposed structure sccwrp.orgmissouri.edualgimed.com. Together, these spectroscopic techniques provide irrefutable evidence for the molecular structure of this compound.

Comparative Analysis with Phenyltridecane Isomers and Analogs

The spectroscopic signatures of this compound can be effectively distinguished from its positional isomers, such as 1-Phenyltridecane or 2-Phenyltridecane (B3052786), and other phenylalkane analogs sccwrp.orgpublisherspanel.combibliotekanauki.plbhu.ac.intechnologynetworks.comnih.govuc.edupressbooks.pubalgimed.com. These differences are most pronounced in NMR and GC-MS data.

In NMR spectroscopy , the position of the phenyl group significantly influences the chemical shifts of nearby protons and carbons. For instance, in 1-Phenyltridecane, the benzylic proton would be directly attached to the carbon bearing the phenyl group (C1), and its signal would typically appear further downfield (around δ 2.9 ppm) compared to the benzylic proton in this compound (around δ 2.65 ppm) mdpi.comresearchgate.net. Similarly, the carbon chemical shifts, particularly for the benzylic carbon and adjacent aliphatic carbons, would differ among isomers.

In GC-MS analysis , positional isomers often exhibit distinct fragmentation patterns. While the tropylium ion (m/z 91) is common to all phenylalkanes, the fragmentation of the alkyl chain can vary. Cleavage alpha to the phenyl group is a favored pathway. For this compound, this would lead to fragments resulting from the loss of specific alkyl chain segments, which would differ from the fragments obtained from 1-Phenyltridecane (where cleavage would occur at C2) or 2-Phenyltridecane (cleavage at C3 or C1). The retention times on a GC column also serve as distinguishing factors, as isomers generally have different volatilities and interactions with the stationary phase publisherspanel.comtechnologynetworks.comnih.gov. By comparing these spectral and chromatographic differences, this compound can be unequivocally identified and differentiated from its structural isomers sccwrp.orgpublisherspanel.combibliotekanauki.plbhu.ac.intechnologynetworks.comnih.govuc.edupressbooks.pubalgimed.com.

Compound List:

this compound

1-Phenyltridecane (Isomer)

2-Phenyltridecane (Isomer)

7-Phenyltridecane (B3050156) (Isomer)

Linear Alkylbenzenes (LABs)

Tetrapropylene-Based Alkylbenzenes (TABs)

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques allow researchers to study the behavior of molecules at an atomic or near-atomic level, often providing insights that are difficult or impossible to obtain through experimental means alone.

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of a system of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can track the trajectories of atoms and molecules, revealing information about their movement, interactions, and conformational changes. For 6-Phenyltridecane, MD simulations could be employed to:

Investigate conformational flexibility: The long alkyl chain and the phenyl group offer several rotatable bonds, leading to numerous possible conformations. MD simulations can map out the energy landscape of these conformers and their interconversion rates.

Study interactions with solvents or environments: If this compound is part of a mixture or solution, MD can simulate its behavior and interactions with surrounding molecules, such as solvation dynamics or partitioning behavior.

Predict macroscopic properties: Properties like diffusion coefficients, viscosity, or phase behavior can sometimes be estimated from MD simulations, provided appropriate force fields are used.

While search results indicate the use of MD simulations for other phenylalkanes and for general molecular assembly studies rsc.orgcecam.orgnih.gov, no specific MD simulation studies focused on this compound were identified in the literature review. Therefore, no specific data tables or detailed research findings can be presented for this compound under this methodology.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of materials and molecules. It is widely used to calculate molecular geometries, electronic properties, and reaction energies. For this compound, DFT calculations could provide insights into:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are crucial for understanding a molecule's reactivity. The HOMO-LUMO gap is often correlated with chemical stability and reactivity sapub.orgmdpi.com. For this compound, DFT could predict the electron-donating (HOMO) and electron-accepting (LUMO) characteristics.

Electrophilic/Nucleophilic Sites: By analyzing electron density distribution, molecular electrostatic potential (MEP) maps, and Fukui functions, DFT can identify regions within the molecule that are susceptible to electrophilic or nucleophilic attack bhu.ac.inscirp.orgmdpi.comnih.govresearchgate.net. For this compound, this would involve identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers on the phenyl ring and the alkyl chain.

DFT calculations are a cornerstone of modern computational chemistry, with numerous studies employing methods like B3LYP with various basis sets (e.g., 6-31G, 6-311+G(d,p)) sapub.orgmdpi.combhu.ac.inscirp.orgmdpi.commdpi.comaustinpublishinggroup.commdpi.comchemrxiv.orgajchem-a.comfrontiersin.orgresearchgate.netrsc.org. While studies on related phenylalkanes or general organic molecules are abundant, specific DFT calculations for this compound, detailing its FMOs or reactivity sites, were not found.

Quantum Chemical Calculations

Quantum chemical calculations encompass a broad range of methods, including ab initio methods and DFT, to solve the Schrödinger equation for molecules. These calculations provide fundamental insights into electronic structure, bonding, and spectroscopic properties. For this compound, quantum chemical calculations could be used to determine:

Total energies and electronic configurations: Providing a fundamental understanding of the molecule's stability.

Vibrational frequencies: To predict infrared (IR) and Raman spectra, which can be compared with experimental data for structural verification.

Thermodynamic properties: Such as enthalpies of formation or reaction, which are critical for predicting chemical feasibility.

Spectroscopic properties: Including UV-Vis absorption spectra and NMR chemical shifts, aiding in experimental characterization.

While quantum chemical calculations are a prevalent tool in chemical research mdpi.comchemrxiv.orgrsc.orguran.ru, no specific quantum chemical calculations focused on this compound were identified in the literature search.

Prediction of Reactivity and Conformational Analysis

Predicting a molecule's reactivity and understanding its preferred three-dimensional structures (conformations) are key aspects of computational chemistry.

Reactivity Prediction: This often builds upon DFT calculations, using concepts like frontier molecular orbitals, Fukui functions, and electrophilicity/nucleophilicity indices to predict how and where a molecule will react. For this compound, this would involve identifying potential reaction pathways, such as electrophilic aromatic substitution on the phenyl ring or reactions involving the alkyl chain under specific conditions.

Conformational Analysis: This involves identifying all plausible three-dimensional arrangements of atoms in a molecule and determining their relative energies. For this compound, with its flexible alkyl chain, this would involve exploring rotations around C-C bonds to find the most stable conformers. Computational methods like molecular mechanics or DFT are typically used.

While general studies on reactivity prediction rsc.orgnih.gov and conformational analysis of various organic molecules exist mdpi.comcsic.esnih.govethz.chresearchgate.net, specific computational studies detailing the reactivity or conformational landscape of this compound were not found.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological or chemical activity. Computational methods are frequently employed to generate descriptors (e.g., electronic properties, steric factors, lipophilicity) that can then be correlated with observed activities.

For this compound, which is primarily an alkane with a phenyl group, SAR studies are less common unless it serves as a model compound or is part of a larger biologically active molecule. If this compound were part of a series being tested for a specific activity (e.g., as a lubricant additive, fuel component, or a fragment in a drug discovery program), computational SAR would involve:

Generating Molecular Descriptors: Calculating parameters such as molecular weight, logP, polar surface area, atomic charges, and electronic descriptors.

Correlating Descriptors with Activity: Using statistical methods (like regression analysis) to find relationships between these descriptors and the measured activity.

While SAR studies are a significant area of computational chemistry, particularly in medicinal chemistry frontiersin.orgnih.govmdpi.comnih.gov, and general computational descriptors are discussed mdpi.comresearchgate.net, no specific SAR studies involving this compound were identified in the literature search.

Compound Names Mentioned:

this compound

Biological Activities and Mechanistic Investigations Non Clinical

Antimicrobial Properties

Phenylalkane derivatives, including 6-phenyltridecane, have demonstrated notable antibacterial properties. Research has shown that these compounds are effective against a range of bacterial pathogens. frontiersin.org For instance, extracts containing phenylalkanes have shown efficacy against common strains like Escherichia coli and Staphylococcus aureus. The antibacterial potential of these compounds suggests they could be candidates for the development of new antibacterial agents.

The following table summarizes the antibacterial activity of extracts containing phenyltridecane derivatives against various bacterial strains.

Extract SourceBacterial StrainActivityReference
Phytolacca dioica fruit extractPectobacterium carotovorumMIC: 32-64 μg/mL researchgate.net
Phytolacca dioica fruit extractEnterobacter cloacaeMIC: 32-64 μg/mL researchgate.net
Phytolacca dioica fruit extractBacillus pumilusMIC: 32-64 μg/mL researchgate.net
Ziziphus spina-christi fruit extractPectobacterium carotovorumMIC: 32-125 μg/mL researchgate.net
Ziziphus spina-christi fruit extractEnterobacter cloacaeMIC: 32-125 μg/mL researchgate.net
Ziziphus spina-christi fruit extractBacillus pumilusMIC: 32-125 μg/mL researchgate.net
Peltophorum pterocarpum bark extractBacillus subtilisIZ: 18.33 ± 0.33 mm envirobiotechjournals.com
Peltophorum pterocarpum bark extractPseudomonas aeruginosaIZ: 18.33 ± 0.57 mm, MIC: 31.25 µg/ml envirobiotechjournals.com
Peltophorum pterocarpum bark extractRaoultella planticolaIZ: 16.00 ± 0.57 mm, MIC: 31.25 µg/ml envirobiotechjournals.com
Dichloromethane extract of P. pterocarpumBacillus subtilisIZ: 19.33 ± 0.88 mm, MIC: 125 µg/ml envirobiotechjournals.com
Dichloromethane extract of P. pterocarpumEscherichia coliIZ: 16.00 ± 0.57 mm, MIC: 15.62 µg/ml envirobiotechjournals.com
Dichloromethane extract of P. pterocarpumPseudomonas aeruginosaIZ: 18.00 ± 0.57 mm, MIC: 125 µg/ml envirobiotechjournals.com
MIC: Minimum Inhibitory Concentration, IZ: Inhibition Zone

In addition to their antibacterial effects, phenylalkanes and related long-chain alkyl phenols have demonstrated antifungal properties. researchgate.net These compounds have been shown to be effective against various pathogenic fungi. frontiersin.org For instance, long-chain alkylphenols found in liverworts have been noted for their antifungal activity. researchgate.net The fungitoxicity of long-chain alcohols, which share structural similarities with the alkyl portion of this compound, is influenced by their chain length. nih.gov Studies on n-alkanols have shown that the C10 member of the series was the most active against a range of fungi, including Aspergillus niger, Trichoderma viride, and Candida albicans. nih.gov

Research on ionic liquids with alkyl substituents has also indicated that those with alkyl chains in the C6–C12 range appear to be more efficient as fungicides. mdpi.com The presence of a phenyl group, considered a bulky substituent, can enhance the antifungal character of these molecules. mdpi.com Plant extracts containing phenyltridecane derivatives have also been evaluated for their antifungal activity against various phytopathogens. researchgate.net For example, an extract of Aspergillus niger containing 2-phenyltridecane (B3052786) showed inhibitory effects against several plant pathogenic fungi. nih.gov

Fungal StrainInhibitory Compound/ExtractActivityReference
Candida spp.Phenyl-undecane derivativesPromising antifungal activity
Aspergillus nigern-Alkanols (C10)Most active in the series nih.gov
Trichoderma viriden-Alkanols (C10)Most active in the series nih.gov
Myrothecium verucarian-Alkanols (C10)Most active in the series nih.gov
Candida albicansn-Alkanols (C10)Most active in the series nih.gov
Trichophyton mentagrophytesn-Alkanols (C10)Most active in the series nih.gov
Mucor mucedon-Alkanols (C10)Most active in the series nih.gov
Sclerotium rolfsiiAspergillus niger AK-6 extract47.2% inhibition researchgate.net
Cercospora canescensAspergillus niger AK-6 extract59.4% inhibition researchgate.net
Fusarium sambucinumAspergillus niger AK-6 extract64.1% inhibition researchgate.net

The antimicrobial action of phenylalkanes and related phenolic compounds is believed to be multifactorial, primarily targeting the bacterial cell envelope and membrane. nih.govmdpi.com The lipophilic nature of the long alkyl chain allows these compounds to interact with and disrupt the lipid bilayer of bacterial cell membranes. frontiersin.org This disruption can lead to increased membrane permeability, leakage of essential intracellular components like nucleic acids and ions, and ultimately, cell death. mdpi.commdpi.com

It has been proposed that these compounds bind to the bacterial envelope by a process of equipartitioning, accumulating in the cell membrane up to a certain threshold. nih.gov Once this threshold is reached, there is a sudden and complete bacteriostatic effect, likely due to cooperative changes within the cell envelope. nih.gov The amount of the compound needed to achieve this effect is relatively small, constituting only about 0.5 to 3% of the weight of the bacterial envelope's hydrocarbon content. nih.gov

For phenolic compounds, the mechanism can also involve the inhibition of bacterial enzymes and interference with DNA replication. mdpi.commdpi.com The presence of hydroxyl groups on the phenyl ring, while not a feature of this compound itself, is known to enhance the antimicrobial activity of related phenolic compounds by increasing their ability to damage lipoproteins and increase membrane permeability. mdpi.com Gram-positive bacteria are often more susceptible to this type of damage due to the absence of an outer membrane. mdpi.com

Antioxidant Potential

The antioxidant capacity of this compound and extracts containing it has been evaluated using various in vitro assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the β-carotene-linoleic acid bleaching assay. researchgate.netresearchgate.net The DPPH assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical, resulting in a color change from violet to yellow. marinebiology.ptwikipedia.org The β-carotene-linoleic acid assay assesses the ability of an antioxidant to prevent the bleaching of β-carotene, which is caused by radicals generated from the oxidation of linoleic acid. nih.govresearchgate.net

Studies have shown that plant extracts rich in phenylalkanes, including this compound, exhibit significant free radical scavenging activity in these assays. researchgate.net For example, an n-hexane extract of Phytolacca dioica fruits, which contains this compound, demonstrated an IC50 value of 5.2 ± 0.1 μg/mL in the DPPH assay and 6.3 ± 0.1 μg/mL in the β-carotene-linoleic acid assay. researchgate.net Similarly, an extract of Ziziphus spina-christi fruits, also containing phenyltridecane derivatives, showed IC50 values of 5.5 ± 0.1 μg/mL (DPPH) and 4.1 ± 0.1 μg/mL (β-carotene-linoleic acid). researchgate.net These findings indicate the potential of these compounds to act as natural antioxidants.

Plant ExtractAssayResult (IC50)Reference
Phytolacca dioica fruit extractDPPH5.2 ± 0.1 μg/mL researchgate.net
Phytolacca dioica fruit extractβ-Carotene-linoleic acid6.3 ± 0.1 μg/mL researchgate.net
Ziziphus spina-christi fruit extractDPPH5.5 ± 0.1 μg/mL researchgate.net
Ziziphus spina-christi fruit extractβ-Carotene-linoleic acid4.1 ± 0.1 μg/mL researchgate.net
Ipomoea tricolor petroleum ether extractDPPHSignificant inhibition at 0.01 µg/ml ekb.eg
Ipomoea fistulosa petroleum ether extractDPPHSignificant inhibition at 0.05 µg/ml ekb.eg
IC50: The concentration of the extract required to scavenge 50% of the free radicals.

The presence of this compound and its isomers has been correlated with the antioxidant activity observed in various plant extracts. researchgate.netresearchgate.net This compound is often identified as a major constituent in the essential oils and extracts of several plants known for their medicinal properties. researchgate.net For instance, in a study on celery grown in an aquaponic system, this compound was one of the main volatile compounds identified, and the extract exhibited antioxidant properties. researchgate.net

Similarly, n-hexane extracts of Phytolacca dioica and Ziziphus spina-christi fruits, which showed potent antioxidant activity, were found to contain a variety of phenylalkane derivatives, including 7-phenyl-tridecane and 6-phenyl-dodecane as major components. researchgate.net The petroleum ether extract of Ipomoea tricolor leaves, which also demonstrated significant DPPH radical scavenging activity, was found to contain 5-phenyltridecane (B3052783) as a major constituent (21.11%). ekb.eg The consistent co-occurrence of these compounds in extracts with high antioxidant capacity suggests that they contribute significantly to this biological property. researchgate.net This correlation is important for understanding the potential of these natural sources as functional foods or for the development of nutraceuticals.

Plant SpeciesPart UsedPhenyltridecane Derivative(s) IdentifiedAntioxidant Activity NotedReference
Apium graveolens (Celery)Not specifiedThis compound (6.78%)Yes researchgate.net
Phytolacca dioicaFruits7-phenyl-tridecane (major), other phenylalkanesYes researchgate.net
Ziziphus spina-christiFruits7-phenyl-tridecane (12.7%), 2-phenyl-tridecane (7.5%), 3-phenyl-tridecane (6.9%), 4-phenyl-tridecane (3.5%)Yes researchgate.netscienceopen.com
Ipomoea tricolorLeaves5-phenyltridecane (21.11%), this compound (2.05%)Yes ekb.eg
Peltophorum pterocarpumBarkThis compound (0.23%), 2-Phenyltridecane (2.81%)Yes (Antiradical) envirobiotechjournals.com

Cellular Antioxidant Mechanisms

The capacity of a compound to counteract cellular oxidative stress is a significant area of research. Antioxidants can neutralize harmful reactive oxygen species (ROS) through direct scavenging or by modulating the activity of endogenous antioxidant enzyme systems. missouri.edu While direct studies on the cellular antioxidant mechanisms of this compound are limited, research on plant extracts containing this compound offers initial insights. Extracts with notable levels of phenylalkanes, such as 2-phenyltridecane, have demonstrated potent DPPH radical scavenging activity, suggesting a capacity to act as natural antioxidants. The antioxidant mechanism for phenylalkanes is thought to involve hydrophobic interactions with lipid membranes and proteins, thereby influencing their structure and function.

Further research into other classes of natural compounds, such as flavonoids, has shown that their cellular antioxidant effects can be linked to the upregulation of key antioxidant enzymes, including superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. scienceopen.com These enzymes are critical components of the cell's defense against oxidative damage. missouri.eduscienceopen.com The primary mechanisms by which antioxidants protect cells from damage are summarized below.

Table 1: Key Cellular Antioxidant Defense Mechanisms

Mechanism Description
Direct Radical Scavenging Direct reaction with free radicals to neutralize them and terminate damaging chain reactions. missouri.edu
Enzyme Inhibition Inhibition of enzymes that generate free radicals, such as xanthine (B1682287) oxidase. missouri.edu
Enhancement of Endogenous Enzymes Upregulation of the expression or activity of intracellular antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). missouri.eduscienceopen.com

| Metal Ion Chelating | Binding to metal ions like iron and copper, which can catalyze the formation of reactive oxygen species. missouri.edu |

Insecticidal Effects

Efficacy against Agricultural Pest Populations (e.g., Whiteflies, Aphids)

This compound has been identified as a key insecticidal component in plant-derived extracts. Specifically, an n-hexane extract from the leaves of the weeping willow (Salix babylonica) was found to contain this compound, along with 6-phenyldodecane (B1195952) and 5-phenyldodecane. researchgate.net This extract demonstrated significant toxicity against the whitefly species Bemisia tabaci (biotype B). researchgate.net In comparative studies, the weeping willow extract showed the maximum toxicity against B. tabaci, highlighting the potential of its constituent compounds in pest management. researchgate.net The control of whitefly populations is a major concern in agriculture, with various synthetic insecticides and bio-pesticides being evaluated for their efficacy. mdpi.comekb.egcabidigitallibrary.org For instance, nano-formulations of insecticides like dinotefuran (B1670701) have shown very high reduction percentages against whiteflies in field trials. ekb.eg

Investigation of Mechanistic Pathways (e.g., Acetylcholinesterase Inhibition)

A primary mechanism for insecticidal action is the inhibition of the enzyme acetylcholinesterase (AChE). nih.gov AChE is crucial for nerve function, as it breaks down the neurotransmitter acetylcholine (B1216132), terminating the nerve signal. nih.govwikipedia.org Inhibition of this enzyme leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, paralysis, and ultimately death in insects. nih.gov

Research has indicated that the insecticidal activity of the weeping willow extract containing this compound may be linked to this pathway. researchgate.net When combined with the conventional insecticide mospilan, the weeping willow extract produced a potentiating effect. researchgate.net Notably, the mixture of mospilan and the weeping willow extract registered the highest inhibitory effect on acetylcholinesterase (AChE) 48 hours after treatment, suggesting a synergistic interaction that enhances the disruption of the insects' nervous system. researchgate.netresearchgate.net

Table 2: Efficacy of Weeping Willow Extract Containing this compound

Target Pest Extract Component(s) Observed Effect Potential Mechanism
Bemisia tabaci (Whitefly) This compound, 6-Phenyldodecane, 5-Phenyldodecane Maximum toxicity against B. tabaci. researchgate.net Not specified for the compound alone.

Anti-inflammatory Investigations of Related Compounds

While direct studies on the anti-inflammatory properties of this compound are not prominent, research into structurally related phenyl compounds provides evidence of anti-inflammatory potential within this chemical class. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of inflammation treatment, and the search for new, effective compounds is ongoing. tbzmed.ac.ir

Investigations into various phenyl-containing molecules have demonstrated notable activity in pre-clinical models of inflammation. For example, certain phenyl-pyrazolone derivatives have been shown to reduce edema in mouse models of acute inflammation, with an efficacy comparable to established drugs like indomethacin (B1671933). nih.gov Similarly, studies on piperlotines, another class of phenyl-containing compounds, revealed that specific derivatives exhibit potent anti-inflammatory effects, with some surpassing the activity of indomethacin in certain models. scielo.org.mx The anti-inflammatory activity of chalcones, which possess a phenyl group, has also been linked to their ability to modulate key inflammatory signaling pathways. rsc.org A patent has also described a therapeutically active phenylalkane derivative, 2-(4'-chloro-4-biphenylyl)propionic acid, for its utility in treating inflammatory conditions. google.com These findings collectively suggest that the phenylalkane scaffold is a promising feature for the development of new anti-inflammatory agents. tbzmed.ac.irnih.govscielo.org.mxgoogle.com

In Vitro Metabolism Studies of Related Phenyl Compounds

Metabolic Pathways and Metabolite Identification

Understanding the metabolic fate of compounds is essential. In vitro studies using liver cell fractions (hepatocytes and microsomes) are standard methods for elucidating metabolic pathways. mdpi.com While data on this compound is scarce, studies on other phenyl-containing compounds reveal common biotransformation routes.

Research on various fentanyl analogs, which contain phenyl groups, has shown that major metabolic pathways include N-dealkylation, hydroxylation (mono- and dihydroxylation), demethylation, and amide hydrolysis. nih.govdiva-portal.orgresearchgate.net Following these initial Phase I reactions, the resulting metabolites can undergo Phase II conjugation, such as glucuronidation. nih.govdiva-portal.org

Similarly, in vitro metabolism studies of 1-phenylcyclohexene using rat liver homogenates identified initial oxidation at the 3-position of the cyclohexene (B86901) ring as a key step. nih.gov Further oxidation and hydroxylation events were also observed. nih.gov Investigations into phenylspirodrimanes using human and equine liver fractions also confirmed that these compounds undergo both Phase I and Phase II metabolism, with hydroxylation being a common reaction. mdpi.com

Table 3: Common Metabolic Reactions for Phenyl-Containing Compounds

Metabolic Pathway Description Example Compound Class
N-dealkylation Removal of an alkyl group from a nitrogen atom. Fentanyl Analogs. nih.govdiva-portal.org
Hydroxylation Addition of a hydroxyl (-OH) group to the molecule. Fentanyl Analogs, Phenylspirodrimanes, 1-Phenylcyclohexene. mdpi.comdiva-portal.orgnih.gov
Demethylation Removal of a methyl group (-CH3). Fentanyl Analogs. nih.gov
Amide Hydrolysis Cleavage of an amide bond. Fentanyl Analogs. nih.govdiva-portal.org
Glucuronidation Addition of a glucuronic acid molecule (Phase II conjugation). Fentanyl Analogs. nih.gov

| Oxidation | Reaction that increases the oxygen content or decreases the hydrogen content of a molecule. | 1-Phenylcyclohexene. nih.gov |

Table of Mentioned Compounds

Compound Name
5-phenyldodecane
6-phenyldodecane
This compound
2-(4'-chloro-4-biphenylyl)propionic acid
Acetylcholine
Chalcones
Dinotefuran
Indomethacin
Mospilan
Phenyl-pyrazolone derivatives
Phenylbutazone
Phenylspirodrimanes
Piperlotines

Role of Enzyme Systems (e.g., Cytochrome P450-mediated metabolism)

The biotransformation of xenobiotic compounds, including hydrocarbons like this compound, is a critical process mediated by various enzyme systems. Among these, the cytochrome P450 (CYP) monooxygenases are paramount, particularly in the initial steps of degradation. nih.gov These heme-thiolate enzymes are renowned for their ability to catalyze the oxidation of a vast array of substrates, a crucial step in increasing their water solubility and facilitating their eventual elimination from biological systems. frontiersin.org

In microorganisms, the degradation of petroleum hydrocarbons is heavily reliant on the enzymatic machinery of bacteria, fungi, and yeasts. nih.gov Cytochrome P450 alkane hydroxylases are a superfamily of enzymes that play a significant role in the microbial breakdown of oil, chlorinated hydrocarbons, and other related compounds. nih.gov The metabolic conversion of a given substrate can be a concerted effort of an ensemble of P450 isoforms. nih.gov For instance, multiple microsomal cytochrome P450 forms have been isolated from yeast species such as Candida maltosa and Candida tropicalis, which are capable of utilizing n-alkanes as their sole source of carbon and energy. nih.gov

While direct enzymatic studies on this compound are not extensively documented, the metabolic pathways for structurally similar long-chain alkylbenzenes have been elucidated, providing a strong model for its probable biotransformation. The primary mechanism for the degradation of long-chain 1-phenylalkanes by microorganisms involves the terminal oxidation of the alkyl chain, a reaction often catalyzed by cytochrome P450 enzymes. This is typically followed by a process of β-oxidation, which progressively shortens the alkyl side chain.

A notable example is the microbial degradation of 1-phenyldodecane by Nocardia salmonicolor. nih.gov The metabolic pathway proposed for this compound involves an initial ω-oxidation of the terminal methyl group of the dodecane (B42187) chain. nih.gov This is followed by successive rounds of β-oxidation, leading to the formation of various phenylalkanoic acids. nih.gov Intermediates such as 4-phenylbutyrate, cinnamate, and phenylacetate (B1230308) have been identified, which are then further metabolized through hydroxylation of the aromatic ring and subsequent ring cleavage. nih.gov

The table below details the intermediate metabolites identified during the diauxic growth of Nocardia salmonicolor on 1-phenyldodecane, illustrating the cascade of breakdown products.

Metabolite Chemical Formula Metabolic Stage
4-PhenylbutyrateC₁₀H₁₂O₂First growth phase
4-Phenylbut-3-enoateC₁₀H₁₀O₂First growth phase
4-Phenylbut-2-enoateC₁₀H₁₀O₂First growth phase
3-PhenylpropionateC₉H₁₀O₂First growth phase
CinnamateC₉H₈O₂First growth phase
PhenylacetateC₈H₈O₂First growth phase
4-(o-Hydroxyphenyl)butyrateC₁₀H₁₂O₃Second growth phase
4-(o-Hydroxyphenyl)but-3-enoateC₁₀H₁₀O₃Second growth phase

Data sourced from studies on Nocardia salmonicolor. nih.gov

For this compound, a similar metabolic fate can be anticipated. The initial enzymatic attack could occur at either terminus of the tridecane (B166401) chain, catalyzed by a cytochrome P450 monooxygenase or another alkane hydroxylase. This would be followed by β-oxidation, leading to a variety of phenyl-substituted carboxylic acids. The position of the phenyl group at the 6-carbon suggests that degradation from the longer end of the alkyl chain would proceed through several β-oxidation cycles before the phenyl-substituted intermediate is further processed.

Beyond the cytochrome P450 system, other enzyme systems are also integral to hydrocarbon degradation. The table below summarizes some of the key enzyme systems and their roles.

Enzyme System Function Organism Examples
Cytochrome P450 (CYP)Initial hydroxylation of alkanes and alkylbenzenesCandida sp., Beauveria bassiana, Acinetobacter sp.
Alkane Hydroxylase (AlkB)Terminal oxidation of medium-chain alkanesPseudomonas putida
Long-chain Alkane Monooxygenase (LadA)Oxidation of long-chain alkanes (C15-C36)Geobacillus thermodenitrificans
Feruloyl-CoA SynthetaseActivation of phenylalkane carboxylates for β-oxidationRhodopseudomonas palustris

This table provides a summary of key enzyme systems involved in hydrocarbon degradation based on various microbial studies. nih.govkemdiktisaintek.go.idwhiterose.ac.ukmicrobiologyresearch.org

The degradation of the aromatic ring itself is a subsequent, complex process. Following the shortening of the alkyl chain, the resulting phenyl-containing intermediates are typically hydroxylated, often at the ortho or para positions of the phenyl ring. This step, also frequently mediated by cytochrome P450 enzymes, is critical for destabilizing the aromatic structure and preparing it for cleavage by dioxygenase enzymes. The resulting ring-fission products then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to be fully mineralized. researchgate.net

Environmental Distribution and Degradation of Phenyltridecanes

Occurrence in Environmental Matrices

6-Phenyltridecane, along with other LAB isomers, has been identified in various environmental settings, serving as a chemical tracer for human-derived waste. The analysis of these compounds, typically performed using gas chromatography-mass spectrometry (GC-MS), allows for their detection in complex environmental samples.

The primary route of entry for this compound into the environment is through the discharge of domestic and industrial wastewater. Even after treatment, residues can remain and are transported into aquatic systems. Consequently, the compound is frequently detected in the following environmental matrices:

Sediments: Sediments in rivers, estuaries, and coastal areas often act as a sink for hydrophobic compounds like this compound. Studies have documented the presence of various phenyltridecane isomers, including the 6-phenyl variant, in marine and riverine sediments. Concentrations of total LABs in sediments can range from approximately 100 to over 250 ng/g dry weight, depending on the proximity to sewage discharge points. The distribution of LABs, including this compound, in sediment cores can also provide a historical record of sewage contamination.

Atmospheric Deposition: While less studied for this specific isomer, related compounds are known to be distributed through atmospheric deposition. Volatile and semi-volatile organic compounds can be transported over distances and deposited onto surfaces, including soil and water bodies.

Biota: The presence of this compound has been noted in plant tissues. For instance, a study on the medicinal leaves of Eugenia uniflora from urban areas detected this compound, suggesting uptake from the environment.

Table 1: Reported Occurrences of Phenyltridecane Isomers in Environmental Samples This table is interactive. Click on headers to sort.

Isomer Environmental Matrix Location/Source Reference(s)
This compound Plant Leaves (Eugenia uniflora) Urban Area
This compound Marine Sediment Coastal Shelf
7-Phenyltridecane (B3050156) Biotransformation Product Laboratory Culture (PAH degradation)

| Phenyltridecane (isomers) | River/Coastal Sediment | Malaysia | |

Environmental Fate and Transport Mechanisms

The environmental behavior of this compound is governed by its physicochemical properties, particularly its hydrophobic nature and low water solubility. These characteristics dictate its movement and partitioning between different environmental compartments.

Sorption: Due to its hydrophobicity, this compound has a strong tendency to adsorb to organic matter in soil and suspended solids and sediments in aquatic systems. This process effectively immobilizes the compound, leading to its accumulation in benthic sediments. The distribution coefficient (Koc) for the broader category of tridecylbenzene (B89775) is estimated to be high, indicating strong sorption to organic carbon.

Volatility: While not highly volatile, phenylalkanes can volatilize from water surfaces. The rate of volatilization is influenced by factors like temperature and water turbulence. Once in the atmosphere, these compounds can be transported and redeposited.

Bioaccumulation: As a lipophilic compound, this compound has the potential to bioaccumulate in the fatty tissues of organisms. This process is suggested by its detection in plant tissues and is a general concern for persistent organic pollutants.

Degradation Pathways in Environmental Systems

The persistence of this compound in the environment is limited by degradation processes, which can be categorized as biotic (carried out by living organisms) or abiotic (chemical and physical processes).

The primary mechanism for the breakdown of linear alkylbenzenes in the environment is aerobic biodegradation by microorganisms. The structure of the LAB isomer plays a role in its degradation rate.

The generally accepted pathway for the aerobic biodegradation of LABs involves:

Omega (ω)-oxidation: The initial attack by microbial enzymes occurs at the terminal methyl group of the long alkyl chain.

Beta (β)-oxidation: Following the initial oxidation, the alkyl chain is progressively shortened by the removal of two-carbon units.

Ring Cleavage: Once the alkyl chain is sufficiently shortened, the aromatic phenyl ring is cleaved, ultimately leading to the mineralization of the compound into carbon dioxide, water, and biomass.

The position of the phenyl group on the alkyl chain influences the rate of degradation. Isomers with the phenyl group closer to the end of the chain (external isomers) tend to degrade faster than those with the phenyl group near the center of the chain (internal isomers). As this compound is an internal isomer, it is expected to degrade more slowly than external isomers like 2-phenyltridecane (B3052786). This differential degradation is often used to assess the "age" or degradation extent of a sewage signal in the environment.

Under anaerobic conditions, such as those found deep within sediments or in some wastewater treatment processes, the biodegradation of LABs is significantly slower or may not occur at all. However, some studies suggest that if aerobic degradation is initiated, it can continue under anoxic (oxygen-limited) conditions. In one study, 7-phenyltridecane was identified as an intermediate biotransformant during the degradation of polycyclic aromatic hydrocarbons (PAHs) by a cyanobacterial species, indicating that phenylalkanes can be both degraded and formed through microbial processes.

Abiotic processes also contribute to the transformation of this compound, particularly in the atmosphere and water.

Photodegradation: In the atmosphere, this compound is susceptible to degradation by reacting with photochemically-produced hydroxyl radicals (•OH). The estimated atmospheric half-life for tridecylbenzene due to this reaction is approximately 18 hours. In aquatic systems, direct photodegradation can also occur when the compound absorbs ultraviolet (UV) radiation, leading to the breaking of chemical bonds. The presence of carbonyl groups, such as in the phenyl ring, can enhance the absorption of UV radiation and accelerate degradation.

Environmental Impact and Quality Assessment

The primary environmental significance of this compound and other LABs is their use as molecular markers for sewage pollution. Because they are specific to anthropogenic sources and co-occur with detergent products, their presence and relative concentrations can be used to trace the input and fate of domestic wastewater in aquatic environments.

Sewage Contamination Tracking: The total concentration of LABs and the ratios of different isomers (e.g., internal to external isomers, I/E ratio) can provide valuable information. A low I/E ratio suggests fresh, undegraded sewage, while a higher ratio indicates that the wastewater has undergone some degree of degradation, as the external isomers have been preferentially removed. This allows for the assessment of the effectiveness of wastewater treatment plants and the extent of raw sewage discharge.

Ecotoxicity: While specific ecotoxicity data for this compound is scarce, the broader class of compounds to which it belongs and the contaminants it is associated with can have environmental impacts. The introduction of pollutants from wastewater can lead to adverse effects on aquatic organisms and ecosystem health. For instance, the sulfonated counterparts of LABs (LAS) can cause foaming on water surfaces, which impedes oxygen transfer and degrades water quality. Although the toxicity of LABs themselves is considered lower than that of LAS, their presence indicates the co-introduction of a complex mixture of potentially harmful chemicals found in sewage effluent.

The monitoring of this compound and its related compounds is therefore a crucial tool for environmental quality assessment, helping to identify sources of pollution and understand the transport and fate of contaminants in the environment.

Applications in Materials Science and Industrial Chemistry

Role as Model Compounds in Alkylbenzene Chemistry

In the field of physical and organic chemistry, understanding the behavior of a class of molecules often relies on studying representative or "model" compounds. 6-Phenyltridecane and its isomers serve this purpose effectively for long-chain alkylbenzenes. Researchers utilize these compounds to investigate fundamental properties and reaction mechanisms.

Detailed research findings indicate that isomers of phenyltridecane are used as model compounds to explore the chemistry and reaction mechanisms of alkylbenzenes. For instance, 2-phenyltridecane (B3052786) is explicitly used as a model compound to study the properties and reactions of similar molecules in organic synthesis and mechanistic studies. The availability of various positional isomers, such as 2-, 3-, 4-, 5-, and this compound, allows for systematic studies on how the position of the phenyl group along the alkyl chain influences physical properties like melting points, boiling points, and chromatographic retention times, as well as chemical reactivity. usgs.gov

Studies on the solid-liquid equilibria of n-alkylbenzenes, including isomers of phenyltridecane, have been conducted to measure melting temperatures as a function of pressure. ua.pt Such research is crucial for understanding phase behavior, which is fundamental to separation processes and product formulation in the chemical industry. These compounds are known to be challenging to crystallize, often exhibiting significant subcooling and the formation of metastable solid phases, making them excellent models for studying complex crystallization phenomena. ua.pt Furthermore, analytical laboratories, such as those at the U.S. Geological Survey, use a mixture of phenylalkane isomers, including 7&6-phenyltridecanes, as standards for the instrumental analysis of environmental samples, underscoring their role as benchmark compounds. usgs.gov

Potential as Intermediates in Organic Synthesis

An organic intermediate is a molecule that is formed from reactants and reacts further to produce the desired final product. This compound holds significant potential as an intermediate in the synthesis of more complex molecules and specialty chemicals, primarily due to the reactivity of both its aromatic phenyl ring and its long alkyl chain.

The most prominent industrial application of linear alkylbenzenes is as intermediates in the production of linear alkylbenzene sulfonates (LAS), a major class of synthetic anionic surfactants used in detergents and cleaning products. nih.govtandfonline.comwikipedia.org The manufacturing process typically involves two main steps: first, the Friedel-Crafts alkylation of benzene (B151609) with long-chain olefins or chloroalkanes to produce LABs like this compound wikipedia.orgalfa-chemistry.com; second, the sulfonation of the phenyl ring to yield the corresponding alkylbenzene sulfonic acid, which is then neutralized.

Beyond sulfonation, the molecular structure of this compound allows for a variety of other chemical transformations. The phenyl group can undergo further electrophilic substitution reactions, such as nitration or halogenation, to introduce other functional groups. The alkyl chain can be functionalized through oxidation reactions. Depending on the conditions and oxidizing agents used, such as potassium permanganate (B83412), oxidation can yield corresponding alcohols (phenyltridecanol), ketones (phenyltridecanone), or carboxylic acids (phenyltridecanoic acid). These functionalized products can then serve as building blocks for a wide range of other organic compounds. techniumscience.com

Table 1: Potential Synthetic Transformations of this compound
Reaction TypeReagentsPotential Product ClassIndustrial Relevance
SulfonationSulfuric Acid / SO₃Alkylbenzene Sulfonic AcidsSurfactants, Detergents nih.govwikipedia.org
OxidationPotassium Permanganate, etc.Phenyltridecanones, Phenyltridecanoic acids Intermediates for polymers, plasticizers
NitrationNitric Acid / Sulfuric AcidNitrophenyltridecanes Intermediates for dyes, agrochemicals
HalogenationCl₂, Br₂ with Lewis AcidHalogenated Phenyltridecanes Flame retardants, synthesis intermediates

Contributions to Specialty Chemical Formulations

Specialty chemicals are performance-oriented products formulated for specific applications. allchemlifescience.compharmaknowledgeforum.com The properties of this compound—a largely non-polar structure with high hydrophobicity—make it and its derivatives suitable for inclusion in various specialty chemical formulations.

As discussed, the primary contribution is through its role as a precursor to LAS surfactants. wikipedia.org These surfactants are the active ingredient in countless formulations, including laundry detergents, dishwashing liquids, and industrial cleaners, where they function as wetting agents and emulsifiers. nih.govwikipedia.org

Beyond surfactants, long-chain alkylbenzenes are considered for applications as lubricants or as additives in lubricant oils. pharmaknowledgeforum.com The long alkyl chain provides desirable lubricating properties (hydrodynamic film formation), while the aromatic ring can offer thermal and oxidative stability. Its low water solubility and relatively high boiling point are advantageous for such applications. Other potential uses in specialty formulations include serving as non-polar solvents in specific chemical processes and as emulsifiers or dispersants in oilfield chemical applications. wikipedia.orgpharmaknowledgeforum.com

Considerations in Materials Engineering and Polymer Science

In materials engineering and polymer science, the goal is to design and create materials with specific, tailored properties. aprcomposites.com.aulidsen.com While this compound is not a polymer itself, its molecular structure is relevant to this field in several potential capacities, primarily as an additive or a modifying agent in polymer systems.

One potential application is as a plasticizer. Plasticizers are additives that increase the flexibility and durability of polymers like PVC. pharmaknowledgeforum.com The long, flexible tridecyl chain of this compound could intercalate between polymer chains, increasing intermolecular spacing and thus enhancing flexibility. Its non-polar nature would make it most compatible with non-polar polymers.

Furthermore, derivatives of this compound could play a role in polymer synthesis and processing. For example, the sulfonated version (an LAS surfactant) can act as an emulsifier in emulsion polymerization, a process used to manufacture synthetic rubbers and various plastics. pharmaknowledgeforum.com Polymer processing often relies on additives to achieve desired outcomes, and the surface-active properties of such a derivative would be highly relevant. ksu.edu.sa

The field of polymer science is continuously advancing through the development of materials with novel functionalities. idu.ac.iduclouvain.be The chemical reactivity of this compound means it could potentially be used to create functional monomers. By chemically modifying the phenyl ring, it could be prepared for incorporation into a polymer backbone, introducing a long alkyl side-chain. Such a modification would significantly impact the polymer's properties, likely increasing its hydrophobicity and potentially lowering its glass transition temperature.

Table 2: Properties of Phenyltridecane Isomers
CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compound4534-49-0C₁₉H₃₂260.46
1-Phenyltridecane123-02-4C₁₉H₃₂260.46 nih.gov
2-Phenyltridecane4534-53-6C₁₉H₃₂260.46 nih.gov
3-Phenyltridecane4534-52-5C₁₉H₃₂260.47

Future Research Directions and Translational Perspectives

Advanced Synthetic Methodologies for Isomer-Specific Production

The precise placement of the phenyl group on the tridecane (B166401) chain is crucial for its biological activity and material properties. Consequently, the development of advanced synthetic methodologies for the isomer-specific production of 6-phenyltridecane is a primary research focus.

Current synthetic routes, such as Friedel-Crafts alkylation, often yield a mixture of isomers, which can be challenging to separate. Future research will likely concentrate on the following areas:

Catalytic Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura coupling offer greater control over the position of the phenyl group. Research will aim to optimize catalysts and reaction conditions to achieve high yields and selectivity for the 6-phenyl isomer.

Stereoselective Synthesis: Developing methods to control the stereochemistry at the C-6 position will be critical, especially for investigating the differential biological activities of enantiomers. utu.fi This could involve the use of chiral catalysts or starting materials derived from natural sources. utu.fi

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, leading to higher purity and yields. Exploring flow-based syntheses for this compound could enable more efficient and scalable production.

Synthetic MethodAdvantagesDisadvantages
Friedel-Crafts AlkylationUses readily available starting materialsOften produces a mixture of isomers
Suzuki-Miyaura CouplingHigh degree of regioselectivityMay require more complex starting materials
Grignard ReactionPrecise control over phenyl group placementCan be sensitive to reaction conditions

Comprehensive Mechanistic Studies of Biological Activities

Preliminary studies have suggested that phenylalkanes, the class of compounds to which this compound belongs, possess antimicrobial and other biological activities. researchgate.net However, the specific mechanisms of action for this compound are not well understood. Future research should focus on elucidating these mechanisms to unlock its full therapeutic and biotechnological potential.

Key research areas include:

Antimicrobial Mechanisms: Investigating how this compound interacts with microbial cell membranes and intracellular targets is crucial. asm.org Studies could employ techniques like fluorescence microscopy and transcriptomics to understand its effects on bacterial and fungal pathogens.

Enzyme Inhibition: Research has shown that related compounds can inhibit various enzymes. mdpi.com Screening this compound against a panel of enzymes, such as those involved in cancer progression or inflammation, could reveal novel therapeutic targets. ekb.eg

Interaction with Cellular Receptors: Determining if this compound binds to specific cellular receptors is essential for understanding its signaling pathways and potential pharmacological effects.

Sustainable Production and Environmental Remediation Strategies

As the demand for specialty chemicals grows, so does the need for sustainable production methods and environmentally friendly applications.

Bio-based Synthesis: Exploring the production of this compound from renewable feedstocks, such as those derived from biomass, is a key area for sustainable chemistry. researchgate.netmdpi.com This could involve metabolic engineering of microorganisms to produce the necessary precursors.

Environmental Remediation: Long-chain alkylbenzenes have been studied in the context of environmental monitoring and remediation. usgs.govsccwrp.org Future research could investigate the potential of this compound or its derivatives in the bioremediation of contaminated sites. numberanalytics.comnih.gov This might involve using it as a carbon source for specific microorganisms capable of degrading pollutants. numberanalytics.comnih.gov Additionally, its surfactant properties, or those of its sulfonated derivatives, could be harnessed for enhancing the bioavailability of hydrophobic contaminants. asm.org

StrategyFocusPotential Impact
Bio-based SynthesisUtilizing renewable resources for productionReduced reliance on fossil fuels and a smaller environmental footprint
Environmental RemediationApplication in cleaning up contaminated soil and waterDevelopment of green and effective remediation technologies

Exploration of Novel Derivatives and Analogs with Enhanced Bioactivity or Material Properties

The core structure of this compound provides a versatile scaffold for the development of novel derivatives and analogs with improved properties. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.